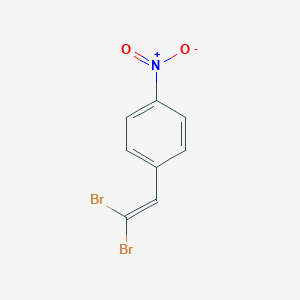![molecular formula C20H18N4O B242346 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol, also known as DI-82, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of imidazo[1,2-a]pyrazine derivatives, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol involves the inhibition of ATP binding to the kinase domain of JAK2, FLT3, and RET. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cell proliferation and survival. This compound has been found to be selective for these kinases and does not inhibit other related kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of several cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, this compound has been found to induce apoptosis and cell cycle arrest in these cells. Furthermore, this compound has been shown to inhibit the growth of cancer cells that are resistant to other kinase inhibitors, indicating its potential as a novel therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol in lab experiments is its potency and selectivity for JAK2, FLT3, and RET. This allows for the specific targeting of these kinases and the identification of their roles in various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol. One direction is to investigate its potential as a therapeutic agent for the treatment of various cancers, particularly those that are resistant to current kinase inhibitors. Another direction is to study its effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. Additionally, the development of more soluble derivatives of this compound may improve its bioavailability and efficacy in vivo.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the study of protein kinases and their roles in cancer. Its potent inhibitory activity and selectivity for JAK2, FLT3, and RET make it a valuable tool compound for studying these pathways and identifying new therapeutic targets. However, further research is needed to fully understand its mechanism of action and potential applications in the field of cancer therapy.
Synthesemethoden
The synthesis of 3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol involves the reaction of 2,6-dimethylaniline with imidazo[1,2-a]pyrazine-3-carbaldehyde in the presence of a base and a catalyst. The resulting product is then treated with phenol to obtain this compound. This synthesis method has been reported in several research articles, and the purity and yield of the product have been found to be satisfactory.
Wissenschaftliche Forschungsanwendungen
3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol has been found to exhibit potent inhibitory activity against several protein kinases, including JAK2, FLT3, and RET. These kinases play important roles in various signaling pathways that regulate cell growth, differentiation, and survival. Therefore, this compound has the potential to be used as a tool compound for studying these pathways and identifying new therapeutic targets.
Eigenschaften
Molekularformel |
C20H18N4O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-5-3-6-14(2)18(13)23-20-19(15-7-4-8-16(25)11-15)22-17-12-21-9-10-24(17)20/h3-12,23,25H,1-2H3 |
InChI-Schlüssel |
RAYJREMKMVCNNR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CN=C3)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
